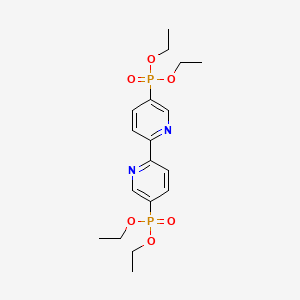

Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate

Description

Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate (CAS: 190130-69-9) is a bipyridine derivative functionalized with tetraethyl phosphonate groups at the 5,5' positions. Its molecular formula is C₂₀H₃₀N₂O₆P₂, with a molecular weight of 456.41 g/mol . The compound features a 2,2'-bipyridine core, a rigid aromatic scaffold known for its strong chelating properties, modified by methylene-linked phosphonate ester groups. These substituents enhance its solubility in organic solvents and modulate its electronic properties, making it a versatile ligand in coordination chemistry and materials science .

The synthesis typically involves nucleophilic substitution reactions, as seen in related compounds. For instance, 5,5'-bis(bromomethyl)-2,2'-bipyridine (a precursor) can react with phosphonate esters under controlled conditions to introduce the phosphonate groups . This compound is structurally analogous to its 4,4'-bisphosphonate isomer but differs in substitution patterns, leading to distinct chemical and physical behaviors .

Properties

CAS No. |

209624-10-2 |

|---|---|

Molecular Formula |

C18H26N2O6P2 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

5-diethoxyphosphoryl-2-(5-diethoxyphosphorylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C18H26N2O6P2/c1-5-23-27(21,24-6-2)15-9-11-17(19-13-15)18-12-10-16(14-20-18)28(22,25-7-3)26-8-4/h9-14H,5-8H2,1-4H3 |

InChI Key |

KDHNLPDUAXBZFE-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CN=C(C=C1)C2=NC=C(C=C2)P(=O)(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Palladium-Catalyzed Hirao Reaction

The most widely reported synthesis of bPyP employs the Hirao reaction, a palladium-mediated cross-coupling between aryl halides and dialkyl phosphites. This method enables direct installation of phosphonate esters onto the bipyridine backbone.

Reaction Protocol

- Substrates : 5,5'-Dibromo-2,2'-bipyridine serves as the aryl halide precursor, while diethyl phosphite ($$ \text{(EtO)}_2\text{P(O)H} $$) provides the phosphonate groups.

- Catalyst System : A palladium(0) catalyst—typically $$ \text{Pd(PPh}3\text{)}4 $$ or $$ \text{Pd(OAc)}_2 $$ with bidentate ligands like Xantphos or dppf—facilitates the coupling.

- Base and Solvent : Triethylamine ($$ \text{Et}3\text{N} $$) or $$ N,N $$-diisopropylethylamine ($$ \text{iPr}2\text{NEt} $$) is used as a base, with toluene or dimethyl sulfoxide (DMSO) as the solvent.

- Conditions : Reactions proceed under inert atmosphere (argon) at $$ 80–120^\circ\text{C} $$ for 12–24 hours.

The generalized reaction is:

$$

\text{5,5'-Dibromo-2,2'-bipyridine} + 2 \, \text{(EtO)}_2\text{P(O)H} \xrightarrow{\text{Pd}^0/\text{ligand}} \text{bPyP} + 2 \, \text{HBr}

$$

Mechanistic Insights

The Hirao reaction follows a three-step catalytic cycle (Figure 1):

- Oxidative Addition : The Pd(0) catalyst inserts into the C–Br bond of the dibromobipyridine, forming a Pd(II) intermediate.

- Ligand Exchange : The dialkyl phosphite tautomerizes to its trivalent form ($$ \text{(EtO)}_2\text{POH} $$), displacing bromide at the Pd center.

- Reductive Elimination : The Pd–P bond cleaves, releasing bPyP and regenerating the Pd(0) catalyst.

The choice of ligand significantly impacts efficiency. Bidentate ligands like Xantphos enhance stability and prevent Pd aggregation, achieving yields exceeding 75% in optimized systems.

Physicochemical Characterization

Key analytical data for bPyP are summarized in Table 1.

Table 1: Physicochemical Properties of Tetraethyl 2,2'-Bipyridine-5,5'-Bisphosphonate

Nuclear magnetic resonance (NMR) spectroscopy confirms the integrity of the bipyridine and phosphonate groups. $$ ^{31}\text{P} $$ NMR exhibits a singlet at $$ \delta = 25 \, \text{ppm} $$, indicative of fully condensed bisphosphonate esters.

Applications in Hybrid Material Synthesis

bPyP ’s bifunctionality enables dual roles in material science:

- Coordination Sites : The bipyridine nitrogen atoms bind transition metals (e.g., Cu²⁺), while phosphonate groups anchor TiO₂ nanorods.

- Porosity Control : In bPyP-Ti hybrids, the ligand directs the assembly of anatase nanorods into 3D mesoporous networks with pore volumes up to $$ 1.20 \, \text{cm}^3/\text{g} $$ (Figure 2).

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the bisphosphonate groups to phosphine oxides.

Substitution: The bipyridine units can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted bipyridine compounds .

Scientific Research Applications

Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate is a heteroarylphosphonate compound featuring a bipyridine structure linked to phosphonate groups. Applications for this compound span across chemistry, medicine, and industry, due to its stability, reactivity, and ability to form stable complexes with metal ions.

Scientific Research Applications

Chemistry

- Ligand in Coordination Chemistry this compound can be used as a ligand in coordination chemistry, particularly in the formation of metal complexes with unique optical and electronic properties. The positioning of phosphonate groups on the bipyridine ring allows for the creation of stable metal complexes, making it valuable in applications requiring robust and reliable chemical interactions.

Medicine

- Drug Delivery Systems this compound has been investigated for potential use in drug delivery systems, because of its stability and reactivity. Its phosphonate groups can interact with biological molecules, potentially leading to therapeutic applications in targeting specific diseases.

- Therapeutic Agent this compound may have potential as a therapeutic agent. The ability of the compound to form stable complexes with metal ions facilitates electron transfer processes that are crucial in applications such as catalysis.

Industry

- Production of Nanocrystalline Semiconductors this compound is utilized in the production of nanocrystalline semiconductors.

- Component in Organic Solar Cells and Fluorescent Cation Sensors this compound can be used as a component in organic solar cells and fluorescent cation sensors.

Mechanism of Action

The mechanism of action of Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate involves its ability to chelate metal ions through its bipyridine and bisphosphonate groups. This chelation process can influence various molecular targets and pathways, including:

Metal Ion Coordination: The compound forms stable complexes with metal ions, which can alter the reactivity and properties of the metal center.

Inhibition of Enzymes: In biological systems, the compound can inhibit enzymes that require metal ions as cofactors, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Positional Isomers: 4,4'-Bisphosphonate Derivatives

- Tetraethyl 2,2'-bipyridine-4,4'-bisphosphonate (CAS: Not explicitly provided; commercial product listed in ) shares the same molecular formula but substitutes phosphonate groups at the 4,4' positions. This positional difference alters electronic conjugation and steric effects, impacting metal-binding selectivity. For example, the 4,4' isomer is used in dye-sensitized solar cells (DSSCs) as a sensitizer due to its extended π-conjugation, whereas the 5,5' variant may favor lanthanide coordination .

Hydrolyzed Phosphonate Analogues

- 5,5'-Bis(dihydroxyphosphoryl)-2,2'-bipyridine (CAS: 209624-07-7, Molecular Formula: C₁₀H₁₀N₂O₆P₂): This compound replaces the ethyl ester groups with hydroxyls, increasing hydrophilicity. It is prone to hydrolysis and is used in aqueous-phase catalysis or as an intermediate for further functionalization .

Halogenated Derivatives

- BPDP12 (CAS: Not provided, Molecular Formula: C₁₀H₈BrN₂O₃P): Features bromine and a single phosphonate group, reducing steric bulk. Its lower molecular weight (315.07 g/mol) and halogenated structure make it suitable for cross-coupling reactions in synthetic chemistry .

Styryl- and Mesityl-Functionalized Bipyridines

- 4,4′-Bis(2,4,6-trimethylstyryl)-2,2′-bipyridine (L1) and 4,4′-dimesityl-2,2′-bipyridine (L2) : These ligands, synthesized via Wittig and Suzuki reactions, incorporate bulky aromatic substituents. Their steric hindrance and electron-donating properties make them ideal for stabilizing low-oxidation-state metal complexes in photovoltaics and catalysis .

Comparative Data Table

Key Research Findings

- Coordination Chemistry : The 5,5'-bisphosphonate derivative forms stable complexes with lanthanides due to its rigid bipyridine core and flexible phosphonate arms, enabling applications in luminescent materials .

- Electronic Properties : The 4,4' isomer exhibits stronger electronic coupling in DSSCs compared to the 5,5' variant, as the 4,4' substitution aligns better with the TiO₂ surface in solar cells .

- Solubility and Reactivity : Ethyl ester groups in the 5,5' compound enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas hydrolyzed phosphonates are water-soluble but less stable .

Biological Activity

Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate (TEBP) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of TEBP, including its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.

Chemical Structure and Properties

TEBP is a bisphosphonate compound characterized by the presence of two phosphonate groups attached to a bipyridine moiety. The general structure can be represented as follows:

This structure enables TEBP to interact with various biological systems, particularly through chelation with metal ions and interaction with biomolecules such as proteins and nucleic acids.

1. Metal Ion Chelation

TEBP exhibits strong chelating properties due to the bipyridine structure, allowing it to form stable complexes with transition metals. This property is crucial for its potential use in catalysis and drug delivery systems. The ability to stabilize metal ions enhances its reactivity in biological systems, potentially leading to therapeutic effects.

2. Antioxidant Activity

Research indicates that TEBP possesses antioxidant properties, which are essential for combating oxidative stress in biological systems. The compound has shown efficacy in scavenging free radicals, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression.

3. Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that TEBP exhibits cytotoxic effects on various cancer cell lines. For example, cytotoxicity assays using the MTT method revealed significant cell viability reduction in HeLa and MCF7 cells treated with TEBP compared to control groups. The selectivity towards cancer cells over normal cells suggests a potential therapeutic application in oncology.

Table 1: Summary of Biological Activities of TEBP

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of TEBP on human cancer cell lines including HeLa (cervical carcinoma) and MCF7 (breast cancer). The results indicated that TEBP reduced cell viability by over 50% at concentrations above 50 µM. The selectivity index was calculated by comparing the IC50 values against normal cell lines, demonstrating higher toxicity towards cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.